

Application of SHP099 in Oncology Research: A Detailed Guide

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Compound of Interest

Compound Name: Shp2-IN-19

Cat. No.: B12386232

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Introduction

SHP2, a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene, is a critical signaling node and a well-validated drug target in oncology. It plays a pivotal role in mediating cellular proliferation, survival, and differentiation through the RAS-mitogen-activated protein kinase (MAPK) signaling cascade.^{[1][2]} Gain-of-function mutations in SHP2 are associated with developmental disorders like Noonan syndrome and various malignancies.^{[2][3]} SHP099 is a pioneering, potent, and selective allosteric inhibitor of SHP2.^[1] It functions by stabilizing SHP2 in its closed, auto-inhibited conformation, thereby preventing its catalytic activity and downstream signaling. This document provides detailed application notes and experimental protocols for the use of SHP099 in oncology research.

Mechanism of Action

SHP099 binds to a tunnel-like pocket at the interface of the N-terminal SH2, C-terminal SH2, and the protein tyrosine phosphatase (PTP) domains of SHP2. This binding acts as a "molecular glue," locking the enzyme in an inactive state. The primary downstream effect of SHP2 inhibition by SHP099 is the suppression of the RAS-ERK signaling pathway, which is aberrantly activated in many cancers driven by receptor tyrosine kinases (RTKs).

Data Presentation

Table 1: In Vitro Inhibitory Activity of SHP099

Target	Assay Type	IC50 (μM)	Notes
SHP2 (wild-type)	Biochemical Assay	0.071	Highly potent inhibition.
SHP2 D61Y	Allosteric Inhibition	1.241	Mutant form associated with cancer.
SHP2 E69K	Allosteric Inhibition	0.416	Mutant form associated with cancer.
SHP2 A72V	Allosteric Inhibition	1.968	Mutant form associated with cancer.
SHP2 E76K	Allosteric Inhibition	2.896	Mutant form associated with cancer.

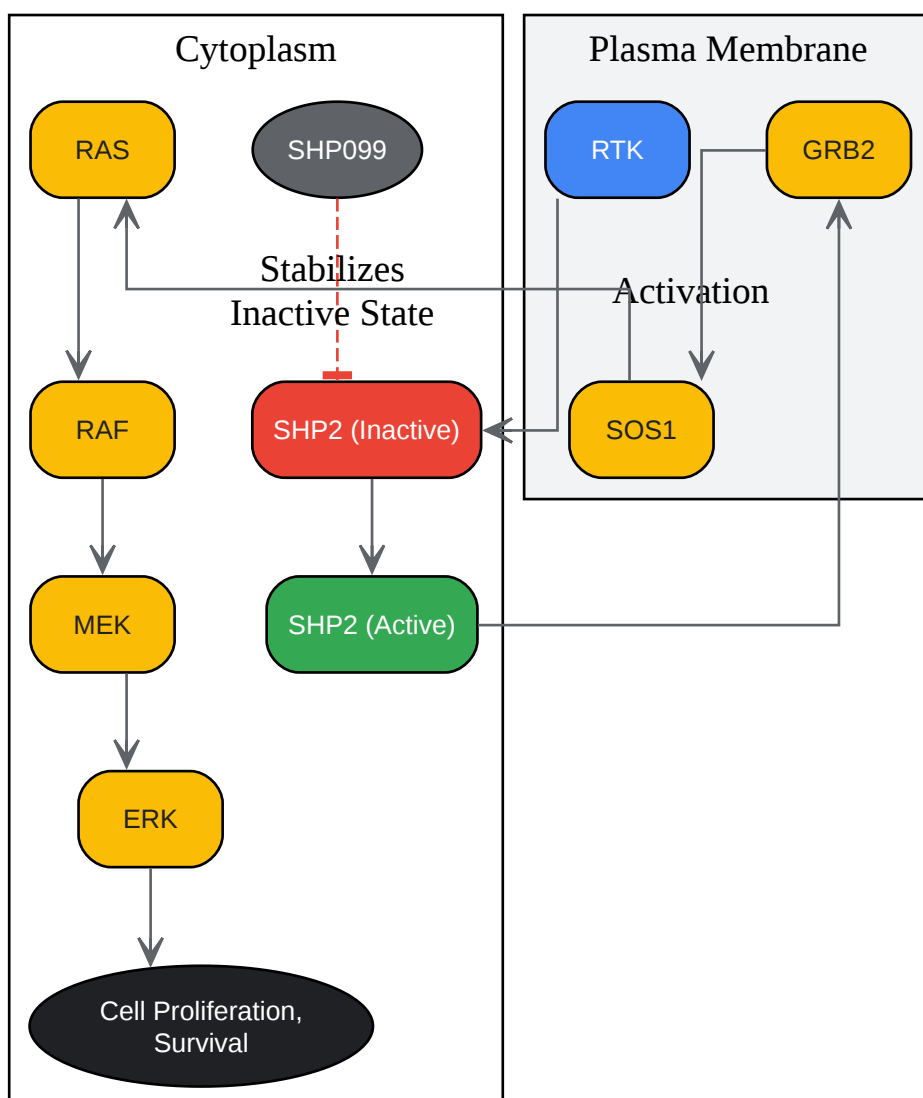
Table 2: Cellular Activity of SHP099 in Cancer Cell Lines

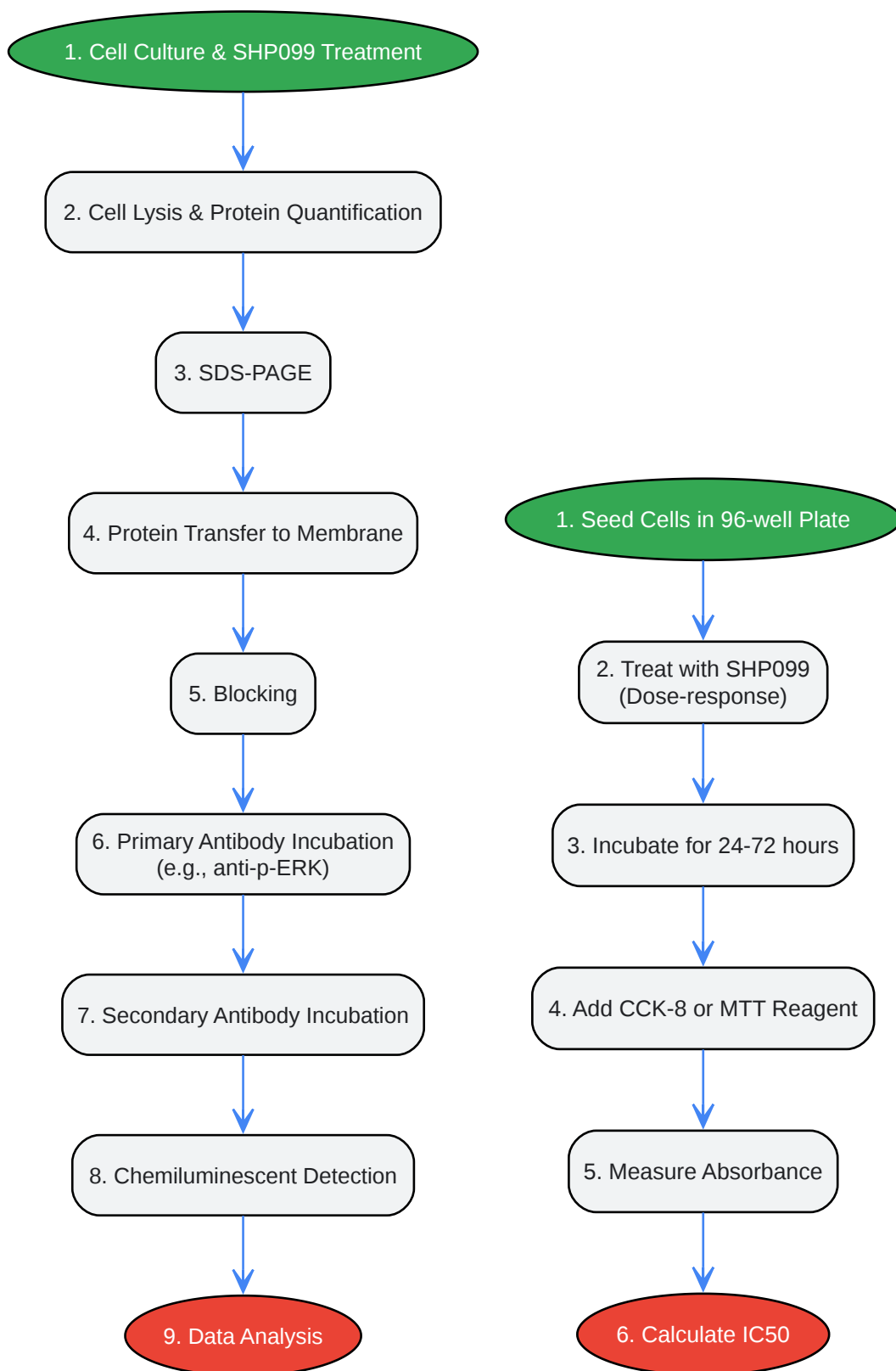
Cell Line	Cancer Type	Assay	IC50 (μM)
MV4-11	Acute Myeloid Leukemia	Cell Growth	0.32
TF-1	Erythroleukemia	Cell Growth	1.73
PC9	Lung Adenocarcinoma	Cell Proliferation	7.536 (24h)
PC9GR	Lung Adenocarcinoma	Cell Proliferation	8.900 (24h)
Detroit 562	Head and Neck Squamous Cell Carcinoma	Cell Proliferation	3.76
KYSE-520	Esophageal Squamous Cell Carcinoma	Cell Proliferation	5.14
RPMI-8226	Multiple Myeloma	Cell Viability	Dose-dependent
NCI-H929	Multiple Myeloma	Cell Viability	Dose-dependent

Table 3: In Vivo Efficacy of SHP099

Cancer Model	Treatment	Outcome
BHY and HSC-4 Xenografts (HNSCC)	75 mg/kg/day, oral gavage	Near total tumor control.
LST60 and LNT20 PDX (HNSCC)	75 mg/kg/day, oral gavage	Significant decrease in tumor burden.
CT-26 Xenograft (Colon Cancer)	SHP099	Decreased tumor load through enhanced anti-tumor immunity.
MC-38 Xenograft (Colon Cancer)	SHP099 + anti-PD-1	Synergistic tumor growth inhibition.
NP Mutant MPNST	50 mg/kg/day, oral gavage	Effective tumor growth inhibition.

Signaling Pathways and Experimental Workflows





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References

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